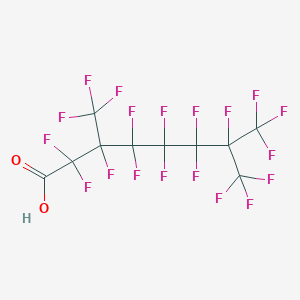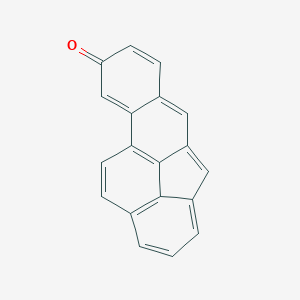
4,5-Oxochrysene
Overview
Description
4,5-Oxochrysene is a polycyclic aromatic hydrocarbon that is commonly found in the environment as a result of incomplete combustion of organic matter. It has been identified as a potential carcinogen and mutagen, and has been the subject of extensive research in the fields of environmental, medical, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4,5-Oxochrysene involves several synthetic routes. One method includes the cyclization of appropriate precursors under specific conditions. For example, the preparation of 1,2,3,4,5,6,11,12-octahydro-8-methoxy-1-oxochrysene involves the use of hydroaromatic steroid hormones .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar cyclization reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Oxochrysene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced derivatives such as dihydro-oxochrysene.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4,5-Oxochrysene has diverse applications in scientific research due to its unique properties. It is used in studies involving synthesis, catalysis, and material science. In environmental chemistry, it is studied for its role as a pollutant and its potential health effects. In medical research, it is investigated for its mutagenic and carcinogenic properties, which can provide insights into cancer mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism by which 4,5-Oxochrysene exerts its effects involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound’s mutagenic activity is influenced by its electronic structure and the presence of specific functional groups . It can also interact with enzymes involved in detoxification, leading to the formation of reactive intermediates that can cause cellular damage.
Comparison with Similar Compounds
- Benz(a)aceanthrylene
- 5-Methylchrysene
- 1,10-Diazachrysene
- 4,10-Diazachrysene
Comparison: 4,5-Oxochrysene is unique due to its specific electronic structure and the presence of an oxo group at the 4,5 positions. This structure influences its reactivity and mutagenic potential. Compared to similar compounds like benz(a)aceanthrylene and 5-methylchrysene, this compound exhibits distinct mutagenic activity due to its specific functional groups .
Properties
IUPAC Name |
pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1(19),2,4,7,9(18),10,12(17),13,15-nonaen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10O/c20-15-6-4-12-8-14-9-13-3-1-2-11-5-7-16(17(12)10-15)19(14)18(11)13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXDWUOPSZQMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C3=C(C=C2)C5=CC(=O)C=CC5=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007148 | |
| Record name | 8H-Cyclopenta[def]chrysen-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86853-91-0 | |
| Record name | 4H-Cyclopenta(def)chrysen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086853910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8H-Cyclopenta[def]chrysen-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


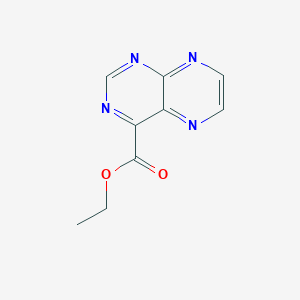
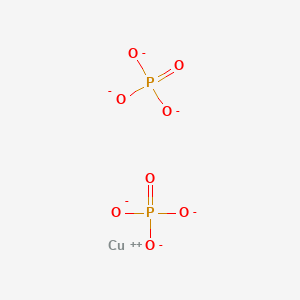
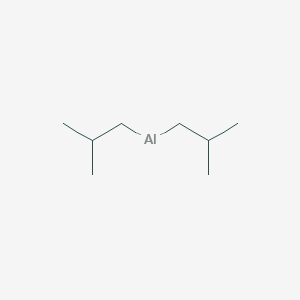
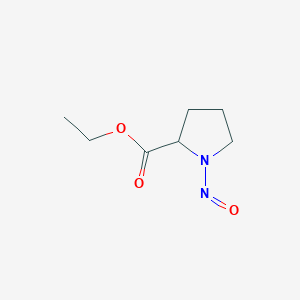
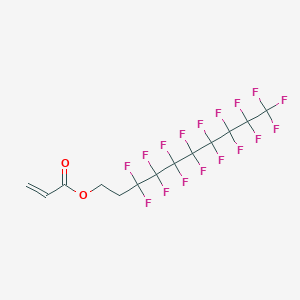
![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B106119.png)
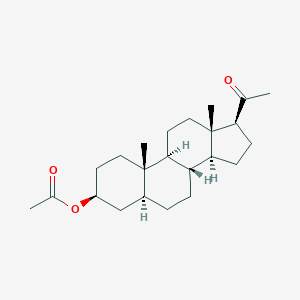
![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)
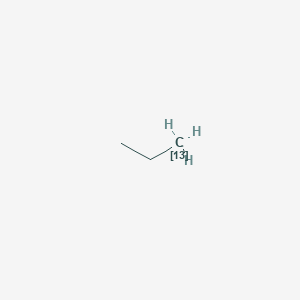

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)


